N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride
Overview
Description
CL 82198 hydrochloride: is a selective inhibitor of matrix metalloproteinase-13 (MMP-13). It is known for its high specificity towards MMP-13, showing minimal activity against other matrix metalloproteinases such as MMP-1, MMP-9, and tumor necrosis factor-alpha converting enzyme (TACE) . This compound is often used in scientific research to study the role of MMP-13 in various biological processes and diseases.
Scientific Research Applications
CL 82198 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of MMP-13 and its role in various chemical processes.
Biology: Employed in studies investigating the role of MMP-13 in cellular processes such as cell migration and invasion.
Medicine: Used in preclinical studies to explore its potential therapeutic effects in diseases such as osteoarthritis and cancer.
Industry: Applied in the development of new drugs targeting MMP-13 for various therapeutic applications.
Mechanism of Action
Target of Action
CL 82198 hydrochloride is a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13) . MMP-13 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration.
Mode of Action
The compound binds to the entire S1’ pocket of MMP-13 . This binding is the basis of its selectivity against MMP-13 and the lack of inhibitory activities against other MMPs such as MMP-1 and MMP-9 . The interaction with its target results in the inhibition of MMP-13, thereby preventing the degradation of the extracellular matrix.
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The inhibition of MMP-13 by CL 82198 hydrochloride has been shown to have several effects. It inhibits in vitro invasion by the human pituitary adenoma cell line HP75 . Moreover, it rescues paclitaxel-induced axon degradation and reduces associated neurotoxicity in zebrafish .
Action Environment
It’s worth noting that the compound is stable at room temperature , which could potentially influence its efficacy and stability in different environments.
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
As a selective inhibitor of MMP-13, CL 82198 hydrochloride has potential applications in the study of diseases where MMP-13 plays a key role . Its ability to inhibit in vitro invasion by the human pituitary adenoma cell line HP75 suggests potential use in cancer research . Furthermore, its ability to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish indicates potential use in neurobiology .
Biochemical Analysis
Biochemical Properties
CL 82198 hydrochloride plays a significant role in biochemical reactions, particularly as a selective inhibitor of MMP-13 . It binds to the entire S1’ pocket of MMP-13, which forms the basis of its selectivity against MMP-1, MMP-9, and TACE .
Cellular Effects
CL 82198 hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it inhibits the in vitro invasion by the human pituitary adenoma cell line HP75 .
Molecular Mechanism
The molecular mechanism of action of CL 82198 hydrochloride involves its binding to the entire S1’ pocket of MMP-13 . This binding interaction is the basis for its selectivity towards MMP-13 and the lack of inhibitory activities against other MMPs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL 82198 hydrochloride involves the preparation of N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide hydrochloride. The synthetic route typically includes the following steps:
Formation of Benzofuran Core: The benzofuran core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid
Industrial Production Methods: Industrial production of CL 82198 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: CL 82198 hydrochloride primarily undergoes the following types of reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring.
Hydrolysis: The amide bond in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products include substituted derivatives of CL 82198 hydrochloride.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
Comparison with Similar Compounds
- MMP-9/MMP-13 Inhibitor I
- MMP-2/MMP-9 Inhibitor IV
- MMP-13 Inhibitor II
Comparison: CL 82198 hydrochloride is unique in its high selectivity for MMP-13, showing minimal activity against other matrix metalloproteinases such as MMP-1, MMP-9, and TACE. This high specificity makes it a valuable tool in research focused on MMP-13, as it reduces the likelihood of off-target effects compared to other inhibitors that may affect multiple matrix metalloproteinases.
Properties
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOACXKZWXHBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587891 | |
Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307002-71-7, 1188890-36-9 | |
Record name | 307002-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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